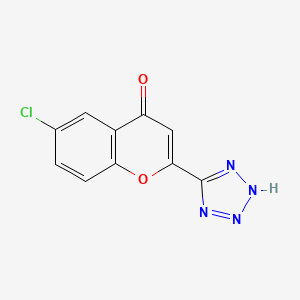![molecular formula C33H29CuK3N4O6 B14679147 copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate CAS No. 28853-00-1](/img/structure/B14679147.png)
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with copper and potassium ions, which imparts unique chemical and physical properties. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is crucial for oxygen transport in blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate can be achieved through several methods:
Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves reacting basic copper(II) carbonate with the appropriate carboxylic acid to form the copper carboxylate complex.
Reaction of Sodium Salt of Carboxylic Acid with Copper(II) Sulfate: This method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate in an aqueous solution.
Reaction of Copper(II) Acetate with Carboxylic Acid in Ethanol-Water Solution: This method is particularly useful when the carboxylic acid is insoluble in water but soluble in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the copper ion.
Substitution: The compound can participate in substitution reactions, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands that can replace existing ones in the coordination complex.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
Scientific Research Applications
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific pathways in diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with molecular targets, influencing pathways such as electron transport and catalysis. The porphyrin ring structure allows for interactions with a wide range of molecules, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron instead of copper.
Chlorophyll: A magnesium-containing porphyrin complex involved in photosynthesis.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments.
Uniqueness
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is unique due to its specific coordination with copper and potassium ions, which imparts distinct chemical and physical properties compared to other porphyrin complexes.
Properties
CAS No. |
28853-00-1 |
|---|---|
Molecular Formula |
C33H29CuK3N4O6 |
Molecular Weight |
758.4 g/mol |
IUPAC Name |
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
InChI |
InChI=1S/C33H34N4O6.Cu.3K/c1-6-18-10-19-11-27-20(7-2)15(3)23(35-27)13-24-16(4)21(8-9-28(38)39)31(36-24)22(12-29(40)41)32-30(33(42)43)17(5)25(37-32)14-26(18)34-19;;;;/h7,10-11,13-14,16,21H,2,6,8-9,12H2,1,3-5H3,(H5,34,35,36,37,38,39,40,41,42,43);;;;/q;+2;3*+1/p-5 |
InChI Key |
ANCLEWHDVPMSMQ-UHFFFAOYSA-I |
Canonical SMILES |
CCC1=CC2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C.[K+].[K+].[K+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


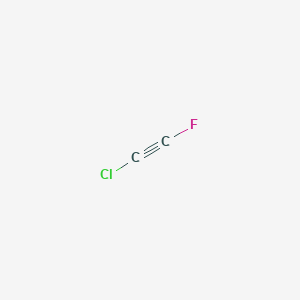
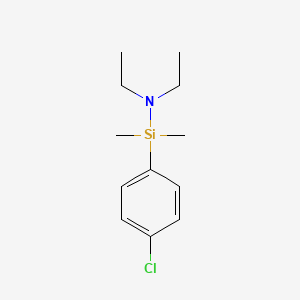
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
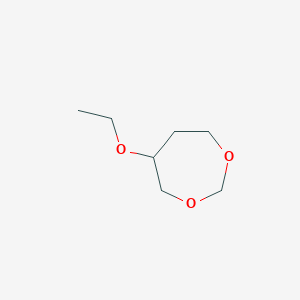
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
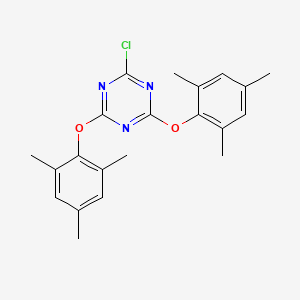
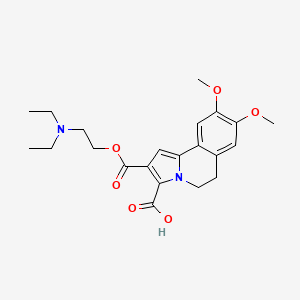

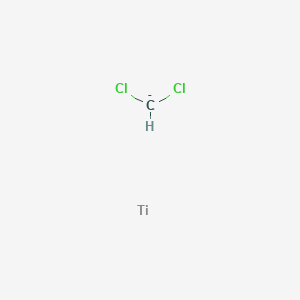
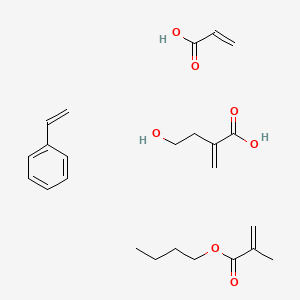
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)

